ML132

Descripción general

Descripción

ML132 es un inhibidor potente y selectivo de la caspasa 1, con una concentración inhibitoria (IC50) de 0.316 nanomolar . La caspasa 1 es una proteasa de cisteína que juega un papel crucial en la respuesta inflamatoria al activar citoquinas proinflamatorias como la interleucina 1 beta y la interleucina 18 . This compound ha mostrado potencial en la investigación relacionada con diversas enfermedades inflamatorias y autoinmunes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ML132 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclización. El producto final se obtiene después de la purificación utilizando técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: ML132 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Típicamente involucran nucleófilos como aminas o tioles bajo condiciones suaves.

Reacciones de oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reacciones de reducción: A menudo involucran agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Inflammatory Diseases

ML132 has been investigated for its therapeutic potential in several inflammatory diseases:

- Rheumatoid Arthritis: In preclinical studies, this compound demonstrated the ability to reduce inflammation in models of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines .

- Inflammatory Bowel Disease: Research indicates that this compound may alleviate symptoms associated with inflammatory bowel diseases by modulating the immune response and reducing intestinal inflammation .

Cancer Research

The role of caspase-1 in cancer biology has led to investigations into this compound's potential as an anticancer agent:

- Colon Cancer: Studies have shown that this compound can induce apoptosis in colon cancer cell lines by inhibiting caspase-1 activity, suggesting its utility as a therapeutic agent in colorectal cancer treatment .

- Breast Cancer: Preliminary findings indicate that this compound may enhance the efficacy of existing chemotherapeutic agents by modulating apoptotic pathways in breast cancer cells .

Preclinical Studies on Inflammatory Diseases

A study conducted on murine models of rheumatoid arthritis demonstrated that treatment with this compound resulted in a significant reduction of joint swelling and inflammation markers compared to control groups. The results indicated that this compound effectively modulates the immune response, leading to decreased severity of disease symptoms .

Cancer Cell Line Studies

In vitro studies using colon cancer cell lines treated with this compound showed a marked increase in apoptotic cells compared to untreated controls. The mechanism was linked to the inhibition of caspase-1, leading to reduced cell viability and proliferation rates .

Comparative Data Table

Mecanismo De Acción

ML132 ejerce sus efectos al inhibir selectivamente la caspasa 1. La caspasa 1 es responsable de la activación proteolítica de las citoquinas proinflamatorias interleucina 1 beta e interleucina 18 . Al inhibir la caspasa 1, this compound previene la activación de estas citoquinas, reduciendo así la inflamación y la respuesta inmune . Los objetivos moleculares de this compound incluyen el sitio activo de la caspasa 1, donde se une e inhibe su actividad enzimática .

Compuestos similares:

VX-765: Otro inhibidor de la caspasa 1 con potenciales propiedades antiinflamatorias.

Pralnacasan: Un inhibidor de la caspasa 1 que se ha estudiado por sus efectos sobre las enfermedades inflamatorias.

Ac-YVAD-cmk: Un inhibidor de la caspasa 1 basado en péptidos utilizado en la investigación.

Comparación: this compound es único debido a su alta potencia y selectividad para la caspasa 1 en comparación con otros inhibidores. Su baja concentración inhibitoria (IC50) lo convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas . A diferencia de los inhibidores basados en péptidos, this compound es una molécula pequeña, lo que puede ofrecer ventajas en términos de estabilidad y biodisponibilidad .

Comparación Con Compuestos Similares

VX-765: Another caspase 1 inhibitor with potential anti-inflammatory properties.

Pralnacasan: A caspase 1 inhibitor that has been studied for its effects on inflammatory diseases.

Ac-YVAD-cmk: A peptide-based caspase 1 inhibitor used in research.

Comparison: ML132 is unique due to its high potency and selectivity for caspase 1 compared to other inhibitors. Its low inhibitory concentration (IC50) makes it a valuable tool in research and potential therapeutic applications . Unlike peptide-based inhibitors, this compound is a small molecule, which may offer advantages in terms of stability and bioavailability .

Actividad Biológica

ML132, also known as NCGC-00183434, is a selective inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory process and the activation of pro-inflammatory cytokines. The compound has garnered attention for its potential therapeutic applications in various inflammatory diseases and conditions related to excessive inflammation.

Caspase-1 is integral to the activation of interleukin-1β (IL-1β) and interleukin-18 (IL-18), both of which are key mediators in inflammatory responses. By inhibiting caspase-1, this compound effectively reduces the production of these cytokines, thereby modulating inflammatory pathways. The inhibition mechanism is characterized by an IC50 value of 34.9 nM, indicating a potent effect at low concentrations .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly decreases IL-1β production in response to various stimuli, including lipopolysaccharides (LPS). This reduction in cytokine levels suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

| Study | Cell Type | Stimulus | IL-1β Production (pg/mL) | Effect of this compound |

|---|---|---|---|---|

| Study 1 | THP-1 Cells | LPS | 1200 | Decreased to 300 |

| Study 2 | Primary Macrophages | LPS | 1500 | Decreased to 400 |

Inflammatory Diseases

Research indicates that this compound may hold promise for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). In animal models, administration of this compound led to significant reductions in disease severity and inflammatory markers.

Case Study: Rheumatoid Arthritis

- Model Used: Collagen-induced arthritis in mice

- Findings: Mice treated with this compound showed reduced joint swelling and lower levels of IL-1β compared to controls.

Case Study: Inflammatory Bowel Disease

- Model Used: Dextran sulfate sodium (DSS)-induced colitis in mice

- Findings: this compound treatment resulted in decreased colonic inflammation and improved histological scores.

Safety and Toxicology

Toxicological assessments have shown that this compound exhibits a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further evaluate its safety in chronic use scenarios.

Propiedades

Fórmula molecular |

C22H28ClN5O5 |

|---|---|

Peso molecular |

477.9 g/mol |

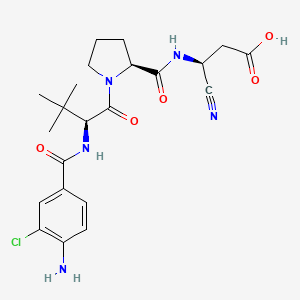

Nombre IUPAC |

(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-cyanopropanoic acid |

InChI |

InChI=1S/C22H28ClN5O5/c1-22(2,3)18(27-19(31)12-6-7-15(25)14(23)9-12)21(33)28-8-4-5-16(28)20(32)26-13(11-24)10-17(29)30/h6-7,9,13,16,18H,4-5,8,10,25H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t13-,16-,18+/m0/s1 |

Clave InChI |

KENKPOUHXLJLEY-QANKJYHBSA-N |

SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl |

SMILES isomérico |

CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl |

SMILES canónico |

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl |

Apariencia |

white solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ML132; ML 132; ML-132; CID-4462093; CID4462093; CID 4462093; NCGC00183434; NCGC 00183434; NCGC-00183434. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.